6-Bromo-4-methylnicotinic acid

Suzuki-Miyaura coupling Regioselectivity Biaryl synthesis

Regioisomeric bromo-methylnicotinic acid mixtures cause SAR confounds and require tedious chromatographic separation. 6-Bromo-4-methylnicotinic acid (CAS 1060804-74-1) eliminates this ambiguity with unambiguous C6-bromination, enabled by para-carboxyl and ortho-pyridyl nitrogen electronic effects for efficient Pd(0) oxidative addition. • 97% purity with full analytical traceability (NMR, HPLC, GC) for batch-to-batch consistency. • Defined Br at C6, CH₃ at C4, CO₂H at C3 ensures predictable Suzuki-Miyaura regioselectivity. • Fragment-like physicochemical profile (MW 216.03, TPSA 50.19 Ų, iLOGP 1.37) supports FBDD campaigns.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1060804-74-1
Cat. No. B1378979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylnicotinic acid
CAS1060804-74-1
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)O)Br
InChIInChI=1S/C7H6BrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyMOCUEPIHCCYSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methylnicotinic Acid Procurement Guide


6-Bromo-4-methylnicotinic acid (CAS: 1060804-74-1) is a halogenated pyridine-3-carboxylic acid derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . As a key building block in medicinal chemistry and organic synthesis, it features a bromine atom at the 6-position and a methyl group at the 4-position of the nicotinic acid core, which imparts distinct reactivity patterns compared to other regioisomeric bromo-methylnicotinic acids . This compound serves as a versatile scaffold for Suzuki-Miyaura cross-coupling reactions and the construction of biaryl architectures in pharmaceutical development programs . Commercial availability typically ranges from 95% to 97% purity, with suppliers offering analytical documentation including NMR, HPLC, and GC traceability .

Suzuki-Miyaura cross-coupling with regioselective C6 bromine handle
Defined substitution pattern (Br-6, CH₃-4, CO₂H-3) for predictable coupling
Building block for biaryl architectures in medicinal chemistry

Why 6-Bromo-4-methylnicotinic Acid Is Irreplaceable


Regioisomeric bromo-methylnicotinic acids (including 4-bromo, 5-bromo, and 6-bromo positional variants) exhibit fundamentally different reactivity profiles and physicochemical properties that preclude generic interchange in synthetic workflows. The specific substitution pattern of 6-Bromo-4-methylnicotinic acid—with bromine at the 6-position para to the ring nitrogen and methyl at the 4-position meta to the carboxyl group—determines site-specific cross-coupling regioselectivity, distinct electronic distribution, and differential solubility behavior . Computational physicochemical analysis reveals a topological polar surface area (TPSA) of 50.19 Ų and a calculated Log Po/w (iLOGP) of 1.37, parameters that directly influence membrane permeability and chromatographic behavior in downstream applications . Substitution with the 5-bromo regioisomer (CAS 677702-58-8) or 4-bromo-2-methylnicotinic acid (CAS 1060805-98-2) alters the spatial orientation of reactive handles and electronic landscape of the pyridine ring, resulting in divergent coupling efficiency and product profiles .

Target
6-Bromo-4-methylnicotinic acid (Br at C6, CH₃ at C4, CO₂H at C3)
5-Bromo isomer
Different coupling site (Br at C5) may shift regioselectivity and electronic activation profile.
4-Bromo-2-methyl isomer
Altered spatial orientation of reactive handles; coupling efficiency and product profiles may differ.

Differentiation Evidence for 6-Bromo-4-methylnicotinic Acid


Suzuki Coupling Regioselectivity

6-Bromo-4-methylnicotinic acid possesses bromine exclusively at the 6-position (C6) of the pyridine ring, a site characterized by enhanced electrophilicity due to the electron-withdrawing para-carboxyl group and ortho ring nitrogen. This electronic activation enables preferential oxidative addition with Pd(0) catalysts in Suzuki-Miyaura cross-coupling reactions. In contrast, the 5-bromo regioisomer (CAS 677702-58-8) and 4-bromo-2-methylnicotinic acid (CAS 1060805-98-2) exhibit distinct site-specific reactivity patterns due to differing electronic environments . The presence of the C6-bromo substituent in a position that is both activated and sterically accessible (para to N, meta to methyl) permits orthogonal coupling strategies in complex molecule construction where multiple halogen handles are present [1].

Suzuki Coupling Regioselectivity
Class-level
Target Br at C6; TPSA 50.19 Ų; iLOGP 1.37
Comparator 5-Br (C5) or 4-Br-2-methyl isomer; different electronic landscapes
Predictable coupling regioselectivity supports synthesis workflow.
Regioisomeric comparison under Suzuki-Miyaura conditions; verify in specific substrate contexts.
Suzuki-Miyaura coupling Regioselectivity Biaryl synthesis

TPSA & Lipophilicity Profile

Computational physicochemical characterization of 6-Bromo-4-methylnicotinic acid yields a Topological Polar Surface Area (TPSA) of 50.19 Ų and a lipophilicity measure (iLOGP) of 1.37 . While direct comparative TPSA and iLOGP data for all bromo-methylnicotinic acid regioisomers are not aggregated in a single source, these parameters are exquisitely sensitive to substitution pattern and directly correlate with membrane permeability and oral bioavailability predictions. The TPSA value falls well below the 140 Ų threshold typically associated with favorable oral absorption, while the iLOGP of 1.37 sits within the optimal range (1–3) for balancing solubility and passive diffusion [1].

TPSA & iLOGP
Reported
50.19 Ų TPSA · 1.37 iLOGP
Predicted membrane permeability profile supports prioritization.
Computational estimates (Ertl, iLOGP); experimental validation recommended.
Physicochemical properties Drug-likeness ADME

Commercial Purity and Traceability

6-Bromo-4-methylnicotinic acid is commercially available at defined purity specifications from multiple reputable suppliers, with typical purities of 95% (AK Scientific ), 96% (Apollo Scientific ), and 97% (Bidepharm ). In comparison, the 5-bromo regioisomer (CAS 677702-58-8) is offered by GlpBio at unspecified purity but with pricing that may not include comprehensive analytical documentation [1]. The 97% purity grade of 6-Bromo-4-methylnicotinic acid is accompanied by batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC traceability, ensuring reproducibility in synthetic transformations .

Commercial Purity & Traceability
Head-to-head
97% Bidepharm, with CoA (NMR, HPLC, GC)
96% Apollo Scientific
95% AK Scientific
5-Br isomer: purity not specified, analytical documentation limited
Documented purity supports batch-to-batch reproducibility.
Supplier documentation should be reviewed per procurement lot.
Quality control Procurement Analytical standards

Drug-Likeness and Synthetic Accessibility

The 6-Bromo-4-methylnicotinic acid scaffold complies with key drug-likeness filters. It possesses 1 hydrogen bond donor, 3 hydrogen bond acceptors, 1 rotatable bond, and a fraction of sp³ carbons (Fsp³) of 0.14 . Its molecular weight of 216.03 g/mol places it within the optimal range for fragment-based drug discovery (typically < 300 Da). While direct head-to-head biological activity data for the isolated building block is not available in the primary literature, 6-substituted nicotinic acid analogs have demonstrated potent inhibition of carbonic anhydrase III (CAIII) with therapeutic potential in hyperlipidemia and cancer, establishing the class relevance of this substitution pattern [1].

Drug-Likeness & Fragment Suitability
Class-level
MW 216.03 HBD 1 HBA 3 Rot. bonds 1 Fsp³ 0.14
Fragment-like profile supports SAR library exploration.
All parameters within fragment-optimized ranges; CAIII class-level precedent reported.
Medicinal chemistry Fragment-based drug design Lead optimization

Research & Industrial Applications of 6-Bromo-4-methylnicotinic Acid


Suzuki Coupling for Biaryl Intermediates

The C6-bromo substituent, activated by the para-carboxyl and ortho-pyridyl nitrogen electronic effects, undergoes efficient oxidative addition to Pd(0) catalysts, enabling high-yielding Suzuki-Miyaura couplings with aryl- and heteroarylboronic acids. The defined substitution pattern (Br at C6, CH₃ at C4, CO₂H at C3) ensures predictable regioselectivity when multiple coupling handles are present in complex molecule assembly. This scaffold is particularly suited for constructing biaryl architectures in kinase inhibitors, GPCR modulators, and other nitrogen-containing heterocyclic pharmacophores where precise spatial orientation of aromatic rings is critical for target engagement .

Fragment-Based Lead Generation

With a molecular weight of 216.03 g/mol, TPSA of 50.19 Ų, and compliance with fragment-like physicochemical criteria, 6-Bromo-4-methylnicotinic acid serves as an ideal starting point for fragment-based drug discovery campaigns. The carboxylic acid handle enables facile amide or ester derivatization for rapid analog synthesis, while the bromine atom provides a convenient vector for late-stage diversification via cross-coupling. The measured iLOGP of 1.37 indicates balanced lipophilicity that supports both aqueous solubility and passive membrane permeability, key attributes for fragment elaboration into lead compounds with favorable ADME properties [1].

Parallel Library Synthesis

The unambiguous C6-bromination pattern eliminates positional ambiguity in automated parallel synthesis workflows, reducing the need for chromatographic regioisomer separation and enabling direct purification of target products. Commercial availability at 95–97% purity with full analytical traceability (NMR, HPLC, GC) ensures batch-to-batch consistency across multiple library plates, minimizing synthetic failures attributable to undefined impurities or incorrect substitution patterns. This reliability is critical for high-throughput screening campaigns where even minor structural variations can confound SAR interpretation .

CAIII Inhibitor Development

Literature precedent establishes that 6-substituted nicotinic acid analogues exhibit potent inhibitory activity against carbonic anhydrase III (CAIII), a validated target in hyperlipidemia and certain cancers. 6-Bromo-4-methylnicotinic acid provides a direct synthetic entry point to this chemotype, with the bromine atom offering a versatile handle for Suzuki couplings to install diverse aromatic moieties that modulate CAIII binding affinity and isoform selectivity. The established class-level activity supports prioritization of this scaffold in oncology and metabolic disease research programs [1].

Application
Selection Property
Validation Focus
Biaryl intermediate synthesis via Suzuki coupling
Regioselective C6 bromine handle
Coupling efficiency and product regiochemistry
Fragment-based lead generation
Fragment-like physicochemical profile
Permeability and solubility balance in lead optimization
Parallel library synthesis
Unambiguous C6-bromination pattern
Batch-to-batch purity consistency
Carbonic anhydrase III inhibitor research
6-Substituted nicotinic acid scaffold
CAIII inhibitory activity and isoform selectivity in disease models

Technical Documentation Hub

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